2,2',3,4',5,5'-Hexachloro-4-biphenylol
Overview
Description
2,2’,3,4’,5,5’-Hexachloro-4-biphenylol is a chemical compound with the molecular formula C12H4Cl6O . It is also known as [1,1’-Biphenyl]-4-ol . The molecular weight of this compound is 376.878 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4’,5,5’-Hexachloro-4-biphenylol consists of 12 carbon atoms, 4 hydrogen atoms, 6 chlorine atoms, and 1 oxygen atom . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,4’,5,5’-Hexachloro-4-biphenylol, such as its melting point, boiling point, and density, were not found in the sources I accessed. These properties can be determined through laboratory testing .Scientific Research Applications
Antiestrogenic Activity in Human Serum
2,2',3,4',5,5'-Hexachloro-4-biphenylol, a hydroxylated polychlorinated biphenyl (PCB), has been identified in human serum. Research indicates that it exhibits minimal binding to the rat uterine cytosolic estrogen receptor and does not induce proliferation in estrogen-responsive human breast cancer cells. Its antiestrogenic effects have been studied using in vitro bioassays, revealing an inhibition of estrogenic responses. This includes inhibiting 17beta-estradiol-induced cell proliferation and activity in various cell models (Moore et al., 1997).
Synthesis and Characterization in Environmental Studies
The compound has been synthesized and characterized for environmental studies, especially considering its presence in wildlife and human samples. Studies focus on its activity as agonists and antagonists for endocrine-mediated responses, aiding in understanding its environmental impact and interaction with biological systems (Safe et al., 1995).
Structure-Activity Relationships
Investigations into the structure-activity relationships of hydroxylated PCBs, including this compound, have been conducted. These studies involve estrogen-sensitive assays to determine how structural variations influence estrogenic and antiestrogenic activities. The research provides insight into how specific substitutions and structural changes in PCBs affect their biological interactions, particularly regarding estrogen receptors (Connor et al., 1997).
Metabolism by Human Hepatic Microsomes
This compound has been studied in the context of metabolism by human hepatic microsomes. Understanding how it is metabolized can provide insights into its bioaccumulation and toxicological profiles, particularly in human health risk assessments (Schnellmann et al., 1983).
Solubility in Supercritical Fluids
Research on the solubility of this compound in supercritical fluids like carbon dioxide is crucial for environmental remediation and extraction processes. This research aids in designing more efficient methods for dealing with PCB contamination in various environments (Anitescu & Tavlarides, 1999).
properties
IUPAC Name |
2,3,6-trichloro-4-(2,4,5-trichlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)12(19)11(18)10(5)17/h1-3,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQWFNZIYFJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163004 | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5'-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145413-90-7 | |
Record name | 4-Hydroxy-2,2′,3,4′,5,5′-hexachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145413-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5'-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145413907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,4',5,5'-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.